MirabegronN-Carbamoylglucuronide

drug-drug interaction screening hepatic glucuronidation recombinant UGT phenotyping

Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2, designated M13) is a direct glucuronidation metabolite of the β3-adrenoceptor agonist mirabegron, a first-in-class agent for overactive bladder. Formed via conjugation at the carbamoyl nitrogen, M13 results from a reaction sequence involving a carbamic acid intermediate and UDP-glucuronic acid, catalyzed primarily by UGT1A3 and UGT1A8.

Molecular Formula C28H32N4O10S
Molecular Weight 616.6 g/mol
Cat. No. B12071970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegronN-Carbamoylglucuronide
Molecular FormulaC28H32N4O10S
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)
InChIKeyIJLOKJZIHTWZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirabegron N-Carbamoylglucuronide (M13): A Phase II Metabolite Reference Standard for β3-Adrenoceptor Agonist Drug Development


Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2, designated M13) is a direct glucuronidation metabolite of the β3-adrenoceptor agonist mirabegron, a first-in-class agent for overactive bladder. Formed via conjugation at the carbamoyl nitrogen, M13 results from a reaction sequence involving a carbamic acid intermediate and UDP-glucuronic acid, catalyzed primarily by UGT1A3 and UGT1A8 [1]. Unlike the parent drug, the glucuronide conjugate is pharmacologically inactive and possesses markedly higher aqueous solubility, facilitating renal elimination. In a human [14C]-mirabegron mass balance study, the collective glucuronidation pathway (M11, M12, M13, M14) accounted for 34% of identified urinary metabolites, establishing M13 as a quantifiable in vivo biotransformation product [2]. This compound is used exclusively as a reference standard in bioanalytical method development, metabolite identification, and pharmacokinetic investigations.

Why Mirabegron N-Carbamoylglucuronide Cannot Be Replaced by Other Mirabegron Metabolites or Glucuronide Analogs in Quantitative Bioanalysis


Mirabegron metabolism generates a structurally diverse panel of glucuronide conjugates—O-glucuronide (M11), carbamoyl-glucuronide (M13), and N-glucuronide (M14)—each formed by distinct UGT isoforms with different kinetic profiles, regioselectivity, and chromatographic behavior [1]. M13 is a carbamoyl-linked conjugate, whereas the more abundant M11 possesses an ether-linked O-glucuronide structure; these constitutional differences produce unique MS/MS fragmentation patterns, retention times, and ionization efficiencies, making analytical interchange impossible [2]. Moreover, M13 formation depends specifically on UGT1A3/1A8 activity, whereas M11 is predominantly catalyzed by UGT2B7 [1], meaning that enzyme-selective inhibition or genetic polymorphism can differentially alter individual metabolite levels. Substituting M13 with the parent drug or a different metabolite in a validated LC-MS/MS assay would compromise both chromatographic specificity and quantitative accuracy, as calibration ranges, extraction recovery, and matrix effects are metabolite-specific [2].

Quantitative Differentiation Evidence for Mirabegron N-Carbamoylglucuronide (M13) vs. Closest Metabolite Analogs


UGT Isoform Selectivity: M13 (UGT1A3/1A8) vs. M11 (UGT2B7) — A Direct Head-to-Head Comparison in Recombinant Human UGTs

In a direct panel screen of recombinant human UGT isoforms (rhUGTs), M13 formation was predominantly catalyzed by rhUGT1A3 and rhUGT1A8, while M11 (O-glucuronide) formation exhibited the highest activity with rhUGT2B7, which produced M11 at 11.3 pmol/min/mg protein [1]. The study further confirmed UGT2B7 involvement in M11 formation through correlation with morphine 3-glucuronidation marker activity (r² = 0.330, p = 0.020) and selective inhibition by mefenamic acid (IC₅₀ = 22.8 μM in pooled human liver microsomes) [1]. In contrast, M13 and M14 formation were assigned to UGT1A3 and UGT1A8, respectively, defining distinct enzymatic routes for the three glucuronide conjugates [1].

drug-drug interaction screening hepatic glucuronidation recombinant UGT phenotyping

Metabolic Pathway Contribution: Glucuronidation vs. Amide Hydrolysis in Human [14C]-Mirabegron Mass Balance

In a clinical mass balance study with [14C]-mirabegron (160 mg, 1.85 MBq, oral solution, n = 4 healthy males), the combined glucuronidation pathway (M11, M12, M13, M14) accounted for 34% of identified metabolites in urine, compared to 48% for amide hydrolysis products (M5, M16, M17) and 18% for N-dealkylation/oxidation products (M8, M9, M15) [1]. Unchanged mirabegron constituted 45% of excreted radioactivity and approximately 22% of circulating plasma radioactivity [1]. M13, as a component of the glucuronidation fraction, is thus a minor but analytically distinguishable metabolite relative to the dominant amide hydrolysis pathway.

metabolite profiling mass balance study regulatory metabolite safety testing

Chromatographic and Mass Spectrometric Differentiation: M13 in Validated LC-MS/MS Methods vs. Parent Drug and Other Metabolites

The validated LC-MS/MS assay for mirabegron metabolites M11–M15 (including M13) uses a Phenomenex Synergi Fusion-RP C18 column with Heated Electrospray Ionization (HESI) detection, whereas the parent drug assay uses an Inertsil C8-3 column with Atmospheric Pressure Chemical Ionization (APCI) [1]. The paediatric-optimized method achieved up to a fivefold increase in assay sensitivity and reduced blood volume requirement from 10 mL to 2 mL per timepoint through 96-well solid-phase extraction [2]. These method parameters are specific to the M11–M15 group and cannot be directly transferred to M5/M16 or M8 assays, each of which requires independent extraction and chromatography conditions [2].

bioanalytical method validation LC-MS/MS paediatric pharmacokinetics

Commercially Available Purity Specification: M13 Reference Standard (>90% HPLC) vs. Parent Drug API (>98% HPLC)

Commercially supplied Mirabegron N-Carbamoylglucuronide (CAS 1365244-67-2) is offered at >90% purity by HPLC with a molecular weight of 616.64 Da and empirical formula C₂₈H₃₂N₄O₁₀S . Storage specification is -20°C with ambient shipping tolerance . This contrasts with the parent mirabegron active pharmaceutical ingredient (API), which is typically supplied at ≥98% purity (HPLC) [1]. The lower purity specification for M13 reflects its status as a metabolite reference standard rather than a GMP API, and users must account for this in quantitative calculations by applying purity correction factors.

reference standard sourcing impurity profiling quality control material

Procurement-Driven Application Scenarios for Mirabegron N-Carbamoylglucuronide (M13) Reference Standard


In Vitro Drug-Drug Interaction (DDI) Screening for UGT1A3/1A8-Mediated Clearance Pathways

Use M13 as a quantitative probe substrate to assess whether a co-administered investigational drug inhibits UGT1A3 or UGT1A8, the isoforms selectively responsible for carbamoyl-glucuronidation of mirabegron. Unlike M11, which depends on UGT2B7, M13 formation rates in human liver microsomes or recombinant UGT systems directly report on UGT1A3/1A8 activity, enabling isoform-resolved DDI risk assessment [1]. This application is critical when evaluating candidates that may preferentially impair the carbamoyl-glucuronidation clearance route without affecting the O-glucuronidation pathway.

Paediatric Pharmacokinetic Studies Requiring Low-Volume Plasma Metabolite Quantification

Deploy the validated LC-MS/MS method for M11–M15 (including M13) in paediatric populations where blood sample volumes are restricted to 2 mL per timepoint. The method's fivefold sensitivity improvement over the original adult assay, achieved through 96-well SPE miniaturization and a more sensitive MS platform [2], makes M13 quantification feasible in paediatric PK studies where metabolite profiling is required for regulatory bridging.

Regulatory Metabolite Safety Testing per ICH M3(R2) and FDA MIST Guidance

Quantify M13 in human plasma at steady state to determine whether its systemic exposure exceeds 10% of total drug-related material, the threshold that triggers nonclinical safety evaluation. Authentic M13 reference material is indispensable for constructing valid calibration curves and quality control samples, as structurally distinct glucuronides cannot serve as surrogates due to differences in MS response factors [1].

Quality Control and Impurity Profiling of Mirabegron Drug Substance and Drug Product

Use M13 as an impurity reference marker during stability-indicating HPLC method development for mirabegron finished dosage forms. While the major circulating metabolite is M11, M13 may appear as a degradation-related impurity under specific forced-degradation conditions involving carbamoyl transfer or reaction with residual glucuronic acid [1]. Its commercial availability at >90% purity enables peak identification and system suitability testing in QC laboratories [2].

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